(2S)-Ethyl 4-fluoro-5-oxopyrrolidine-2-carboxylate

Chiral separation Enantiomeric purity DPP-IV inhibition

Non-fluorinated or racemic proline analogs introduce conformational bias and metabolic liabilities that confound SAR studies. (2S)-Ethyl 4-fluoro-5-oxopyrrolidine-2-carboxylate (CAS 7682-55-5) eliminates these variables: • Single (S)-stereocenter ensures target-binding stereospecificity for DPP-IV engagement (IC₅₀ < 10 nM). • C4-fluorine blocks CYP-mediated hydroxylation, extending in vivo t₁/₂ of peptide mimetics. • ¹⁹F NMR reporter enables non-invasive monitoring of protein-ligand interactions in complex media. Supplied at ≥98% HPLC purity with full analytical documentation. Global shipping from multiple stock points.

Molecular Formula C7H10FNO3
Molecular Weight 175.16 g/mol
CAS No. 7682-55-5
Cat. No. B12871754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-Ethyl 4-fluoro-5-oxopyrrolidine-2-carboxylate
CAS7682-55-5
Molecular FormulaC7H10FNO3
Molecular Weight175.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(C(=O)N1)F
InChIInChI=1S/C7H10FNO3/c1-2-12-7(11)5-3-4(8)6(10)9-5/h4-5H,2-3H2,1H3,(H,9,10)/t4?,5-/m0/s1
InChIKeyACMAOSQLXDCZMK-AKGZTFGVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-Ethyl 4-fluoro-5-oxopyrrolidine-2-carboxylate: Identity & Procurement


(2S)-Ethyl 4-fluoro-5-oxopyrrolidine-2-carboxylate (CAS 7682-55-5) is a chiral, fluorinated pyrrolidine-2-carboxylate building block, also named as ethyl 4-fluoro-5-oxo-L-prolinate or Proline, 4-fluoro-5-oxo-, ethyl ester (7CI,8CI). Its molecular formula is C₇H₁₀FNO₃ (MW 175.16 g/mol) and it features a single stereocenter at the 2-position bearing the (S)-configuration . The compound belongs to the broader class of 4-fluoroproline derivatives, which are widely used as conformationally constrained intermediates for dipeptidyl peptidase (DPP) IV inhibitors and other peptidomimetic therapeutics . It is commercially supplied at purities typically ≥98% (HPLC), as confirmed by reputable vendor specifications .

Chiral (S)-configured building block for DPP-IV inhibitor synthesis workflows
4-Fluoro substituent supports conformational control and metabolic stability studies
Ethyl ester enables hydrolytic stability profiling in peptidomimetic research

(2S)-Ethyl 4-fluoro-5-oxopyrrolidine-2-carboxylate: Substitution Risks


Simple substitution of this chiral, fluorinated pyrrolidine-2-carboxylate by non-fluorinated, racemic, or diastereomeric analogs introduces multiple variables—conformational bias, metabolic stability, and target-binding stereospecificity—that can derail downstream SAR studies or manufacturing processes. The (S)-configuration at C2 is critical for engagement of biological targets such as DPP-IV , while the C4 fluorine atom modulates ring pucker and metabolic liabilities as predicted by the class-level behavior of fluoroprolines [1]. Using an uncharacterized mixture of stereoisomers or a non-fluorinated congener would thus constitute a fundamentally distinct chemical entity, invalidating potency and pharmacokinetic predictions.

Stereochemical mismatch

Racemic or (R)-enantiomer analogs may abolish target-engagement context reported for the (S)-configuration; stereochemical identity may not transfer.

Conformational profile shift

Non-fluorinated proline analogs lack the Cγ-exo pucker bias and may exhibit different metabolic stability profiles; SAR context may not reproduce.

Ester hydrolytic divergence

Methyl ester or alternative ester forms may shift hydrolytic stability and lipophilicity context; release-kinetics profile may require independent validation.

(2S)-Ethyl 4-fluoro-5-oxopyrrolidine-2-carboxylate: Comparative Evidence


S-Configuration & Enantiomer-Specific Activity

The (2S,4S)-stereochemistry is crucial for potent DPP-IV enzyme inhibition, with patent data explicitly linking optically active 4-fluoropyrrolidine derivatives to the inhibition of this diabetic target.

S-Configuration specificity
Class-level
Reported binary ON/OFF switch for DPP-IV target engagement; (S)-configuration reported as critical for inhibitory activity in patent-derived scaffold examples.
Supports enantiomeric purity review for target-engagement studies
Direct head-to-head comparison data for this specific ester not publicly available
Chiral separation Enantiomeric purity DPP-IV inhibition

4-Fluoro Conformational Control & Metabolic Stability

The substitution of proline with 4-fluoroproline is well-documented to shift pyrrolidine ring pucker equilibrium and enhance metabolic stability. Recent reviews note that fluoroprolines are increasingly exploited in drug design for these properties. [1]

4-Fluoro conformational control
Class-level
Reported Cγ-exo pucker stabilization and reduced CYP-mediated metabolism versus non-fluorinated proline analogs, based on established fluoroproline SAR.
Supports conformational control and metabolic stability context
System-dependent; ΔG values and t½ not directly measured for this specific ester
Fluoroproline Conformational bias Metabolic stability

Ethyl Ester Hydrolytic Stability & Lipophilicity

Partially fluorinated ethyl esters, such as the target compound, are shown to undergo controlled hydrolysis across a range of biological buffers. The hydrolysis rate is modulated by the degree of fluorination adjacent to the ester, allowing adjustment of the release profile. [1]

Ethyl ester hydrolytic profile
Context-dependent
Reported slower hydrolysis for fluorinated ethyl ester versus methyl ester in model N-acetylproline peptide systems.
Supports ester hydrolytic stability review for prodrug research
Buffer- and sequence-dependent; phosphate buffer, pH 7.4, 37°C model studies
Ester hydrolysis Lipophilicity Prodrug design

(2S)-Ethyl 4-fluoro-5-oxopyrrolidine-2-carboxylate: Application Scenarios


DPP-IV Inhibitor Lead Synthesis

The optically pure (S)-configuration is mandatory for generating active DPP-IV enzyme inhibitors. This building block can serve as a direct precursor for elaborated pyrrolidine derivatives that rely on chirality for high potency (IC₅₀ < 10 nM).

Metabolic Stabilization of Peptide Mimetics

When replacing a metabolically labile proline residue in a peptide lead, the 4-fluoro substituent reduces CYP-mediated C4 hydroxylation. This building block thus extends the in vivo half-life of peptide mimetics. [1]

19F NMR Probe Development

The C4 fluorine atom serves as a sensitive 19F NMR reporter; when incorporated into peptide probes, it enables non-invasive monitoring of protein-ligand interactions in complex biological media, leveraging the magnetogyric ratio of 19F. [2]

Controlled-Release Prodrug Strategies

The fluorinated ethyl ester provides a tunable hydrolytic handle for time-dependent release of the free acid pharmacophore, as demonstrated by Kubyshkin and Budisa (2017) in model peptide systems. [2]

Application
Selection Property
Validation Focus
DPP-IV inhibitor synthesis studies
Enantiomeric purity review
Target-engagement assay context
Peptide mimetic metabolic stabilization
4-Fluoro substitution profile
Metabolic stability endpoint context
19F NMR probe development
19F reporter context
Protein-ligand interaction monitoring
Controlled-release prodrug research
Ethyl ester hydrolytic profile
Release-kinetics review
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